molecular formula C14H20BrN3O2 B12885701 2-Amino-3-bromo-5-(3-tert-butyl-1,3-oxazolidin-5-yl)benzamide CAS No. 88698-38-8

2-Amino-3-bromo-5-(3-tert-butyl-1,3-oxazolidin-5-yl)benzamide

Cat. No.: B12885701
CAS No.: 88698-38-8
M. Wt: 342.23 g/mol
InChI Key: KKLDMAFWZRWACD-UHFFFAOYSA-N
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Description

2-Amino-3-bromo-5-(3-(tert-butyl)oxazolidin-5-yl)benzamide is an aromatic compound with a molecular formula of C14H19BrN2O2 and a molecular weight of 343.22 g/mol This compound is characterized by the presence of an amino group, a bromine atom, and an oxazolidinyl group attached to a benzamide core

Properties

CAS No.

88698-38-8

Molecular Formula

C14H20BrN3O2

Molecular Weight

342.23 g/mol

IUPAC Name

2-amino-3-bromo-5-(3-tert-butyl-1,3-oxazolidin-5-yl)benzamide

InChI

InChI=1S/C14H20BrN3O2/c1-14(2,3)18-6-11(20-7-18)8-4-9(13(17)19)12(16)10(15)5-8/h4-5,11H,6-7,16H2,1-3H3,(H2,17,19)

InChI Key

KKLDMAFWZRWACD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1CC(OC1)C2=CC(=C(C(=C2)Br)N)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-bromo-5-(3-(tert-butyl)oxazolidin-5-yl)benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-bromo-5-(3-(tert-butyl)oxazolidin-5-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity : The compound has demonstrated potential as an antimicrobial agent. Studies have shown that derivatives of benzamide can inhibit bacterial growth, suggesting that 2-amino derivatives may possess similar properties. The oxazolidine moiety is known for enhancing bioactivity against resistant strains of bacteria .

Cancer Research : Research indicates that compounds with similar structures can act as inhibitors in cancer cell proliferation. The presence of the oxazolidine ring may enhance the interaction with biological targets involved in cancer pathways, making it a candidate for further investigation in oncology .

Drug Delivery Systems : The compound's solubility and stability make it suitable for use in drug delivery systems. Its ability to form stable complexes with various drugs could improve the bioavailability and efficacy of therapeutic agents .

Material Science Applications

Polymer Chemistry : The incorporation of 2-Amino-3-bromo-5-(3-tert-butyl-1,3-oxazolidin-5-yl)benzamide into polymer matrices has been explored for enhancing mechanical properties and thermal stability. Its compatibility with various polymers allows for the development of advanced materials with tailored characteristics .

Nanotechnology : In nanomaterials research, this compound can serve as a functionalizing agent to modify the surface properties of nanoparticles. This modification can improve the dispersibility and reactivity of nanoparticles in various applications, including catalysis and environmental remediation .

Cosmetic Formulations

The compound is also being investigated for its potential use in cosmetic products. Its properties may contribute to skin conditioning and moisturizing effects, making it valuable in formulations aimed at enhancing skin health. Research has shown that incorporating such compounds into cosmetics can improve product stability and user experience .

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on various benzamide derivatives found that modifications to the amino group significantly affected antimicrobial activity. The results indicated that the introduction of the oxazolidine structure could enhance efficacy against specific bacterial strains.
  • Polymer Blends Development : In a project focused on creating high-performance polymer blends, researchers incorporated 2-Amino-3-bromo-5-(3-tert-butyl-1,3-oxazolidin-5-yl)benzamide into a polycarbonate matrix. The resulting material exhibited improved tensile strength and thermal resistance compared to traditional formulations.

Mechanism of Action

The mechanism of action of 2-Amino-3-bromo-5-(3-(tert-butyl)oxazolidin-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The amino and oxazolidinyl groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The bromine atom can participate in halogen bonding, further modulating the compound’s activity. These interactions can lead to the inhibition or activation of specific enzymes, receptors, or signaling pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-bromo-5-(3-(tert-butyl)oxazolidin-5-yl)benzamide is unique due to the presence of the oxazolidinyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to form specific interactions with biological targets, making it a valuable tool in research and potential therapeutic applications.

Biological Activity

2-Amino-3-bromo-5-(3-tert-butyl-1,3-oxazolidin-5-yl)benzamide (CAS No. 88698-39-9) is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula: C14H19BrN2O3
  • Molecular Weight: 343.22 g/mol
  • IUPAC Name: 2-amino-3-bromo-5-(3-tert-butyl-1,3-oxazolidin-5-yl)benzoic acid
  • LogP (XLogP3): 0.3

The compound features a bromine atom and an oxazolidine ring, which may contribute to its biological activity.

Enzyme Inhibition

The compound has been studied for its potential as an inhibitor of various enzymes involved in metabolic pathways. For instance:

  • Kynurenine Aminotransferase Inhibition: A related study explored the inhibition of kynurenine aminotransferase, which plays a role in the kynurenine pathway associated with neurodegenerative diseases. Compounds structurally similar to 2-amino-3-bromo derivatives have shown competitive inhibition at millimolar concentrations, indicating potential therapeutic applications in neuroprotection and modulation of neuroinflammation .

Antioxidant Activity

Compounds containing oxazolidine rings have also been reported to exhibit antioxidant properties. In assays measuring radical scavenging activity, related compounds showed significant inhibition of lipid peroxidation and protection against oxidative stress in cellular models. This suggests that 2-amino-3-bromo-5-(3-tert-butyl-1,3-oxazolidin-5-yl)benzamide may possess similar protective effects against oxidative damage .

Study on Antimicrobial Efficacy

A study conducted on oxazolidine derivatives demonstrated that modifications in the structure significantly affect antimicrobial potency. The introduction of bulky groups like tert-butyl was associated with enhanced activity against specific pathogens. While direct data on the compound is sparse, it aligns with trends observed in related chemical classes .

Kynurenine Pathway Research

Research involving the kynurenine pathway highlighted the significance of enzyme inhibitors for potential treatments of neurological disorders. The inhibition profile of compounds similar to 2-amino derivatives indicated their potential use in managing conditions like Huntington’s disease and Alzheimer’s disease by modulating metabolite levels associated with neurotoxicity .

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